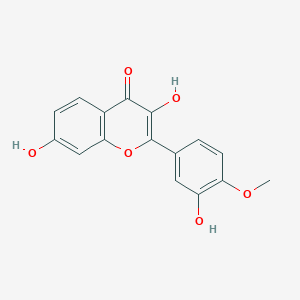
3,3',7-Trihydroxy-4'-methoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3',7-Trihydroxy-4'-methoxyflavone, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques: Research has explored various methods for synthesizing derivatives of 3,3',7-Trihydroxy-4'-methoxyflavone and other closely related flavonoids. For instance, studies have focused on the selective O-alkylation and dealkylation of flavonoids to achieve specific structures (H. Tominaga & T. Horie, 1993), (T. Horie et al., 1997).
- Structural Analysis: In-depth analyses using NMR and other spectroscopic methods have been conducted to understand the structural aspects of flavonoids like 3,3',7-Trihydroxy-4'-methoxyflavone (Younghee Park et al., 2007).
Biological Activities
- Antioxidant Properties: Flavonoids including variants of 3,3',7-Trihydroxy-4'-methoxyflavone have shown significant antioxidant activities. For example, a study identified a new flavonoid with radical scavenging activity against DPPH (Suwannee Saisin et al., 2009).
- Anti-inflammatory Activity: Research on derivatives of 3,3',7-Trihydroxy-4'-methoxyflavone revealed moderate inhibitory activities on PGE2 production, indicating potential anti-inflammatory properties (Tran Thanh Dao et al., 2003).
- Antiviral Potential: Studies have shown that flavonoids with similar structures have notable antiviral activities against viruses like poliomyelitis and rhinoviruses (N. De Meyer et al., 1991).
Miscellaneous Applications
- Photophysical Studies: Investigations into the photophysical properties of flavonoids, including methoxy-substituted derivatives, have provided insights into their behavior and potential applications in various fields (M. Christoff et al., 1996).
- Pharmacological Properties: Flavonoids like Acacetin, a closely related compound, have been extensively studied for their diverse pharmacological activities, including neuroprotective, cardioprotective, and anticancer effects (R. B. Semwal et al., 2019).
Eigenschaften
CAS-Nummer |
57396-72-2 |
|---|---|
Produktname |
3,3',7-Trihydroxy-4'-methoxyflavone |
Molekularformel |
C16H12O6 |
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3 |
InChI-Schlüssel |
QVYSSMFEUBQBEU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
melting_point |
288°C |
Physikalische Beschreibung |
Solid |
Synonyme |
3,3’,7-Trihydroxy-4’-methoxy-flavone; 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



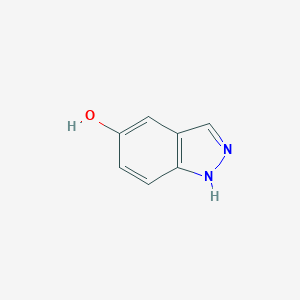
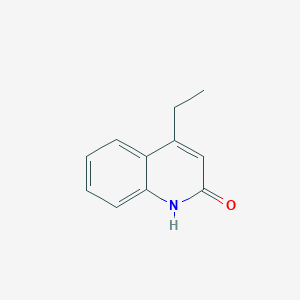
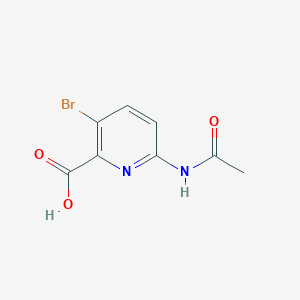
![1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-](/img/structure/B57799.png)
![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)
![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)
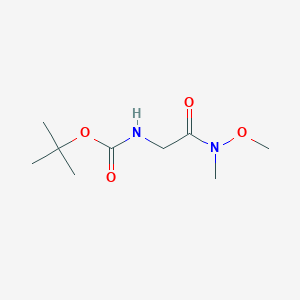
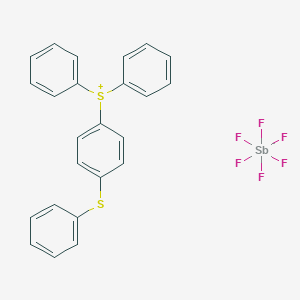
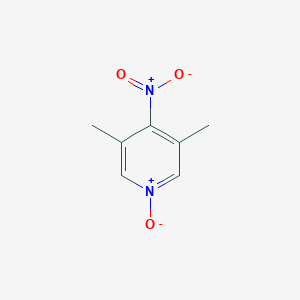
![1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B57810.png)
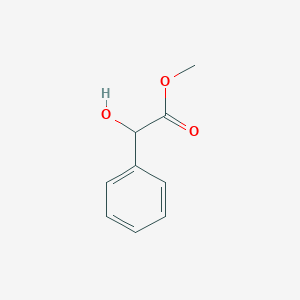
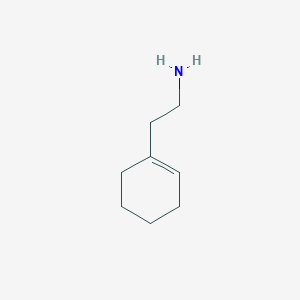
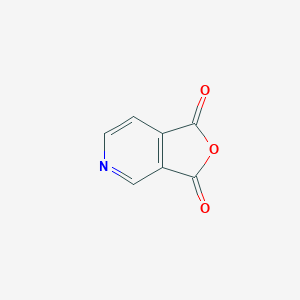
![2-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B57821.png)